(S)-tert-Butyl (1-hydroxypent-4-yn-2-yl)carbamate is a chemical compound with the molecular formula and a molecular weight of 199.25 g/mol. This compound features a tert-butyl group, a hydroxypent-4-yn-2-yl moiety, and a carbamate functional group, which contribute to its unique chemical properties and reactivity. The presence of both alkyne and hydroxyl groups enhances its potential applications in various fields, including organic synthesis and medicinal chemistry.
(S)-tert-Butyl (1-hydroxypent-4-yn-2-yl)carbamate is classified as a carbamate derivative. Carbamates are esters or salts of carbamic acid, characterized by the presence of the functional group . This compound is primarily sourced from chemical suppliers specializing in organic compounds for research and industrial applications.
The synthesis of (S)-tert-Butyl (1-hydroxypent-4-yn-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with an alkyne derivative. A common method includes:
Industrial production methods may involve similar synthetic routes but are optimized for yield and purity, adjusting parameters such as temperature, solvent choice, and reaction time.
The compound exhibits several rotatable bonds (6), hydrogen bond donors (2), and acceptors (3), contributing to its reactivity and interaction with biological systems .
(S)-tert-Butyl (1-hydroxypent-4-yn-2-yl)carbamate undergoes various chemical reactions, including:
These reactions highlight the compound's versatility in synthetic chemistry, allowing for the formation of various derivatives.
The mechanism of action of (S)-tert-Butyl (1-hydroxypent-4-yn-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and alkyne groups can participate in hydrogen bonding and π–π interactions, respectively, modulating the activity of target molecules. The carbamate group may also form covalent bonds with nucleophilic residues in enzymes, leading to inhibition or activation of their catalytic functions.
The compound demonstrates good bioavailability scores and is classified as having high permeability across biological membranes .
(S)-tert-Butyl (1-hydroxypent-4-yn-2-yl)carbamate has several notable applications:
Early synthetic routes to tert-butyl (1-hydroxypent-4-yn-2-yl)carbamate derivatives faced significant operational and safety challenges. The first-generation approach relied on lithium aluminium hydride (LiAlH₄) reduction of Boc-protected 2-amino-pent-4-ynoic acid. While chemically feasible, this method involved extreme flammability risks and poor scalability due to the pyrophoric nature of LiAlH₄, rendering it unsuitable for industrial production [2]. A second historical method employed Wittig olefination using 2-dimethyl-4-(2-aldehyde ethyl)oxazolidine-3-tert-butyl formate with triphenylphosphine bromomethyl quaternary phosphonium salt, followed by copper-catalyzed deprotection. This route suffered from lengthy purification requirements, moderate yields, and high catalyst costs [2].
Contemporary routes overcome these limitations through streamlined, safety-conscious strategies. The patented modern synthesis (CN114805134A) initiates with a ring-closure protection of an amino alcohol precursor (Compound 1) using 2-methylbenzoyl chloride under mild alkaline conditions (0–10°C) to form an oxazolidine intermediate (Compound 2). Subsequent alkylation with propargyl bromide at cryogenic temperatures (−80°C to −70°C), followed by hydrolysis and in-situ reduction-hydrolysis-Boc protection, delivers the target compound with significantly improved efficiency. This route eliminates hazardous reagents, reduces purification steps, and achieves higher overall yields (75–82%) [2]. Commercial suppliers now utilize variants of this method, offering the compound at 96–97% purity [5] [9].
Table 1: Comparison of Synthetic Routes for (S)-tert-Butyl (1-hydroxypent-4-yn-2-yl)carbamate
Synthesis Feature | Historical LiAlH₄ Reduction | Wittig-Olefination Route | Contemporary Alkylation-Telescoping |
---|---|---|---|
Key Reagent | Lithium aluminium hydride | Triphenylphosphine salt | Propargyl bromide |
Reaction Temperature | Elevated (reflux) | Ambient | −80°C to 25°C (stepwise) |
Safety Concerns | High (pyrophoric) | Moderate (catalyst handling) | Low |
Overall Yield | ~45% | ~55% | 75–82% |
Industrial Scalability | Not suitable | Challenging | Suitable |
Key Reference | WO 2020/197991 | Not specified | CN114805134A |
Process telescoping—executing multiple reactions without intermediate isolation—is central to the modern synthesis of this compound. The patented method integrates three steps after the initial alkylation:
This telescoping eliminates two intermediate workup and purification procedures, reducing solvent consumption, processing time, and yield losses. The mass efficiency improves by ~15% compared to step-isolated approaches. Critical to success is maintaining anhydrous conditions during reduction (using THF or 1,4-dioxane solvents) and precise pH control (8–9) during Boc protection to minimize epimerization or dimerization. The molar ratio of the amino intermediate to Boc anhydride is optimized at 1:1.05–1:1.1 to ensure complete reaction while limiting excess reagent waste [2].
The alkylation step in oxazolidine intermediates enables precise installation of the alkyne moiety. Oxazolidine activation occurs via deprotonation at C4 using strong bases (NaH or KOtBu) in THF, generating a stabilized carbanion. This nucleophile attacks propargyl bromide in an Sₙ2 fashion at −80°C, ensuring minimal allene formation. The low temperature suppresses base-mediated isomerization of the alkyne to allene, a common side reaction at higher temperatures [2].
Subsequent hydrolysis employs aqueous mineral acids (HCl or H₂SO₄) to cleave the oxazolidine ring. This proceeds via protonation of the nitrogen, followed by nucleophilic water addition to the iminium intermediate, regenerating the amino alcohol functionality. The reduction step (when applicable in historical routes) uses borane or sodium borohydride, involving hydride delivery to the carboxyl group via a six-membered transition state. Borane complexes with the amine, directing stereoselective reduction. Contemporary routes bypass standalone reduction by utilizing pre-reduced substrates [2].
Preserving the (S)-configuration at C2 poses significant challenges due to the risk of base-catalyzed epimerization during alkylation or Boc protection. Key mitigations include:
Commercial suppliers achieve ≥96% enantiomeric excess (e.e.) by employing enantiopure starting materials, typically derived from L-homoserine or chiral glycidol derivatives [5] [9]. Chiral HPLC analysis confirms configuration retention, and products are stored at 2–8°C under inert gas to maintain stereochemical integrity [6] [9]. The (R)-enantiomer (CAS: 188359-85-5) is similarly accessible using D-precursors [8].
Table 2: Stereoselective Control Strategies for Key Synthesis Steps
Synthesis Stage | Racemization Risk Factor | Mitigation Strategy | Outcome (e.e.) |
---|---|---|---|
Oxazolidine formation | Low | Mild base (K₂CO₃), 0–10°C | >99% |
Alkylation | High (via enolate) | Strong base/–80°C, short residence | 98% |
Boc protection | Moderate (pH-sensitive) | pH 8–9, low-temperature workup | ≥96% |
Storage | Oxidation | Inert atmosphere, 2–8°C, dark | No degradation |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: